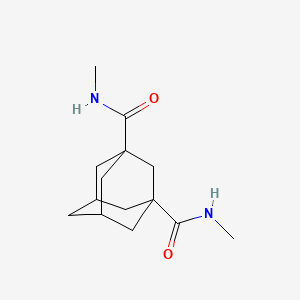
N,N'-dimethyl-1,3-adamantanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dimethyl-1,3-adamantanedicarboxamide (DMAC) is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAC is a member of the adamantane family of compounds, which are characterized by their rigid, cage-like structures. The compound is of interest to researchers due to its unique properties, including its ability to act as a molecular scaffold for the design of new drugs and its potential as a biomarker in diagnostic imaging.
Mecanismo De Acción
N,N'-dimethyl-1,3-adamantanedicarboxamide's mechanism of action is not fully understood, but it is believed to interact with a variety of biological targets. One proposed mechanism involves the inhibition of enzymes involved in DNA replication and repair. N,N'-dimethyl-1,3-adamantanedicarboxamide has also been shown to inhibit the activity of certain ion channels and receptors in the brain, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects
N,N'-dimethyl-1,3-adamantanedicarboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, N,N'-dimethyl-1,3-adamantanedicarboxamide has been shown to have anti-inflammatory and analgesic effects, as well as the ability to improve cognitive function. N,N'-dimethyl-1,3-adamantanedicarboxamide has also been shown to have antioxidant and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-dimethyl-1,3-adamantanedicarboxamide is its versatility as a molecular scaffold for the design of new compounds. N,N'-dimethyl-1,3-adamantanedicarboxamide derivatives can be easily synthesized and modified to target specific biological pathways. However, N,N'-dimethyl-1,3-adamantanedicarboxamide's rigid, cage-like structure may also limit its potential as a therapeutic agent. Additionally, N,N'-dimethyl-1,3-adamantanedicarboxamide's high melting point and low solubility in water may make it difficult to work with in certain laboratory settings.
Direcciones Futuras
There are many potential future directions for research on N,N'-dimethyl-1,3-adamantanedicarboxamide and its derivatives. One area of interest is the development of N,N'-dimethyl-1,3-adamantanedicarboxamide-based compounds for the treatment of cancer and viral infections. Another area of interest is the use of N,N'-dimethyl-1,3-adamantanedicarboxamide as a biomarker in diagnostic imaging. N,N'-dimethyl-1,3-adamantanedicarboxamide derivatives have also been studied as potential anti-inflammatory agents and inhibitors of neurodegeneration. Further research is needed to fully understand the potential of N,N'-dimethyl-1,3-adamantanedicarboxamide and its derivatives for scientific research and therapeutic applications.
Métodos De Síntesis
N,N'-dimethyl-1,3-adamantanedicarboxamide can be synthesized using a variety of methods, including the reaction of 1,3-diaminoadamantane with dimethyl oxalate in the presence of a catalyst. Other methods include the reaction of 1,3-dibromoadamantane with dimethylamine or the reaction of 1,3-diaminoadamantane with dimethyl carbonate. These methods have been optimized to produce high yields of N,N'-dimethyl-1,3-adamantanedicarboxamide with minimal impurities.
Aplicaciones Científicas De Investigación
N,N'-dimethyl-1,3-adamantanedicarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N,N'-dimethyl-1,3-adamantanedicarboxamide as a molecular scaffold for the design of new drugs. N,N'-dimethyl-1,3-adamantanedicarboxamide's rigid, cage-like structure allows it to act as a template for the design of new compounds with specific biological activities. For example, N,N'-dimethyl-1,3-adamantanedicarboxamide derivatives have been developed as potential anti-cancer agents and inhibitors of viral replication.
Propiedades
IUPAC Name |
1-N,3-N-dimethyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-11(17)13-4-9-3-10(5-13)7-14(6-9,8-13)12(18)16-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKPBQKKIQUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-dimethyladamantane-1,3-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
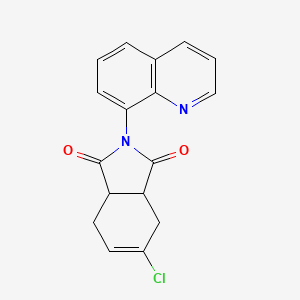
![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]butanamide](/img/structure/B4967723.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)
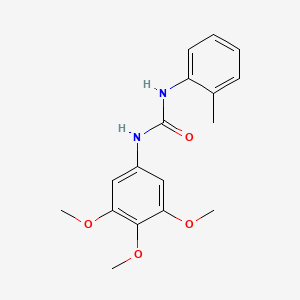

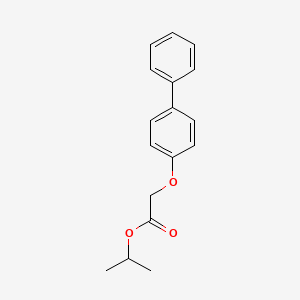
![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)
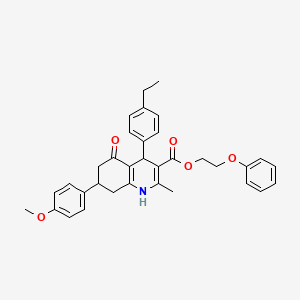
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)